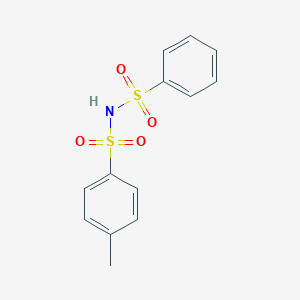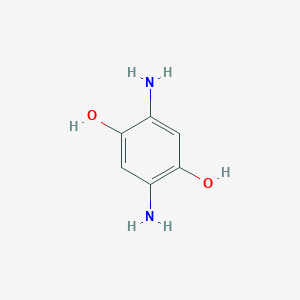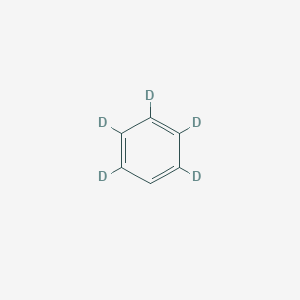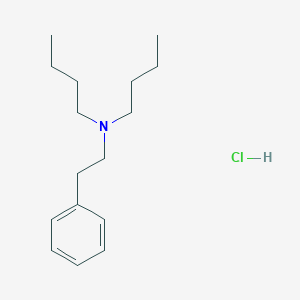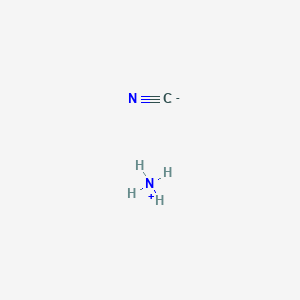
Fluoroborate de zinc
Vue d'ensemble
Description
Zinc fluoroborate is a compound that is widely used in high technological areas such as textile, chemical reaction, plating solution, and glass . It is generally soluble in water and the resulting solutions contain moderate concentrations of hydrogen ions .
Synthesis Analysis
Zinc fluoroborate can be synthesized from zinc fluoride and boron by a mechanochemical reaction. This involves a high-energy ball milling method. The effect of reactant mol ratio (B/ZnF2) and ball milling period was investigated on the product yield .Molecular Structure Analysis
The samples of Zinc fluoroborate were characterized by FT-IR and BF4- ion-selective electrode. SEM and EDX analyses were also conducted .Chemical Reactions Analysis
Zinc fluoroborate reacts as an acid to neutralize bases. The reaction generates heat, but less or far less than is generated by neutralization of inorganic acids, inorganic oxoacids, and carboxylic acid .Physical And Chemical Properties Analysis
Zinc fluoroborate is a colorless odorless aqueous solution . It has a density of 1.45 at 20°C . It is generally soluble in water and the resulting solutions contain moderate concentrations of hydrogen ions .Applications De Recherche Scientifique
Applications dans l'industrie textile
Le fluoroborate de zinc est utilisé dans l'industrie textile en raison de ses propriétés ignifuges. Il est particulièrement utile pour les fibres synthétiques, où il peut faire partie des compositions de finition ignifuges . Cette application est essentielle pour améliorer la sécurité des textiles utilisés dans divers environnements, notamment les meubles d'intérieur et les vêtements de travail industriels.
Catalyseur dans les réactions chimiques
Dans le domaine de la synthèse chimique, le this compound sert de catalyseur polyvalent et robuste. Il facilite une variété de réactions et de transformations organiques, offrant une grande efficacité et une grande sélectivité avec des temps de réaction plus courts . Son rôle de catalyseur est essentiel dans la synthèse de composés organiques complexes.
Solutions de placage
Le composé trouve une utilisation significative dans les solutions de placage. Le this compound est un composant des bains de placage pour divers métaux, où il contribue à améliorer le dépôt de revêtements métalliques sur les surfaces. Cette application est essentielle pour les industries qui nécessitent des finitions métalliques résistantes à la corrosion et esthétiquement agréables .
Fabrication de verre
Dans la fabrication du verre, le this compound contribue à la production de verres spéciaux. Son inclusion dans la matrice de verre peut modifier les propriétés physiques du verre, telles que son indice de réfraction et sa durabilité, le rendant ainsi adapté aux applications de haute technologie .
Ignifugation
Le this compound augmente la résistance au feu dans les polymères contenant des halogènes et sans halogènes. Il contribue également à réduire la production de fumée lors de la combustion, ce qui est un avantage important en matière de sécurité incendie .
Synthèse de produits pharmaceutiques
Le composé est utilisé comme catalyseur doux pour l'ouverture du cycle époxyde avec les amines, ce qui est une étape cruciale dans la synthèse de certains médicaments antihypertenseurs comme le métoprolol . Cela montre son importance dans l'industrie pharmaceutique, où l'activité catalytique précise peut influencer l'efficacité et la sécurité des médicaments.
Mécanisme D'action
Target of Action
Zinc fluoroborate, also known as Zinc tetrafluoroborate, is a compound that primarily targets zinc transporters in various biological systems . These transporters are responsible for the uptake and release of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .
Mode of Action
The mode of action of Zinc fluoroborate involves its interaction with these zinc transporters. Based on structural analyses of human ZnT7, human ZnT8, and bacterial YiiP, it is proposed that Zinc fluoroborate facilitates Zn2+ recruitment to the transmembrane Zn2+ -binding site . This process requires a series of conformational changes in the transporters, ensuring efficient Zn2+ transport .
Biochemical Pathways
Zinc ions, including those transported by Zinc fluoroborate, play a key role in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . They control intercellular communication and intracellular events that maintain normal physiological processes . Zinc ions are also involved in the regulation of gene expression, DNA metabolism, chromatin structure, cell proliferation, maturation, death, immune responses, and antioxidant defenses .
Pharmacokinetics
It is synthesized via a high-energy ball milling method . The product yield depends on the reactant mol ratio and the ball milling period .
Result of Action
The result of Zinc fluoroborate’s action is the efficient transport of Zn2+ across biological membranes . This contributes to the maintenance of intracellular and intra-organellar Zn2+ homeostasis , which is crucial for various physiological processes .
Action Environment
The action of Zinc fluoroborate can be influenced by environmental factors such as temperature. For instance, the decomposition of the B–F bond in Zinc fluoroborate starts at 300°C . Moreover, Zinc fluoroborate is widely used in high technological areas such as textile, chemical reaction, plating solution, and glass , suggesting that its action, efficacy, and stability may vary depending on the specific application and environment.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Zinc, a component of Zinc fluoroborate, plays a substantial role in the development of metabolic syndrome, taking part in the regulation of cytokine expression, suppressing inflammation, and is also required to activate antioxidant enzymes that scavenge reactive oxygen species, reducing oxidative stress . It also plays a role in the correct functioning of lipid and glucose metabolism, regulating and forming the expression of insulin .
Cellular Effects
Zinc, an essential component in the regulation of cellular homeostasis, is receiving increasing attention for its role in cancer . Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .
Molecular Mechanism
Zinc fluoroborate has been synthesized via high-energy ball milling method . The effect of reactant mol ratio (B/ZnF2) and ball milling period was investigated on the product yield . After completion of the reaction, the product in the reaction mixture (including excess reactant and side products) was purified by the extraction with water .
Temporal Effects in Laboratory Settings
The sample of Zinc fluoroborate was sintered at 300–500°C to compare the data with TG-DTA. The results showed that decomposition of B–F bond started at 300°C . As a result of these experiments, maximum yield was obtained at 0.8 molar ratio and 3000 min. of mechanochemical reaction duration with the use of ball milling .
Dosage Effects in Animal Models
While there are no specific studies on the dosage effects of Zinc fluoroborate in animal models, it is known that zinc plays a crucial role in animal health. For instance, zinc supplementation has been found to improve blood pressure, glucose, and LDL cholesterol serum level .
Metabolic Pathways
Zinc is involved in the synthesis, storage, and release of insulin, which suggests the critical role of this microelement in the progression of type-2 diabetes mellitus, atherosclerosis, and metabolic syndrome .
Transport and Distribution
Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake . Additionally, the storage of this essential element is predominantly mediated by metallothioneins (MTs) .
Subcellular Localization
Given the main localization of zinc transporters at the cell membrane, the potential for targeted therapies, including small molecules and monoclonal antibodies, offers promising avenues for future exploration . The C-terminal and N-terminal ends of ZIP are located either on the cell surface or within the lumen of the organelle .
Propriétés
IUPAC Name |
zinc;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Zn/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMIVIYHDVNOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8Zn | |
| Record name | ZINC FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884715 | |
| Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc fluoroborate is a colorless odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Hydrate: White crystalline solid; [Pfaltz and Bauer MSDS] | |
| Record name | ZINC FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc tetrafluoroborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
212 °F at 760 mmHg (approx.) (USCG, 1999) | |
| Record name | ZINC FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.45 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | ZINC FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
13826-88-5 | |
| Record name | ZINC FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX0623875O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are some notable catalytic applications of zinc tetrafluoroborate?
A1: Zinc tetrafluoroborate has been shown to effectively catalyze a wide range of organic reactions, including:
- Biginelli Condensation: It facilitates the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and thiones from aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea at room temperature. []
- Oxime, Hydrazone, and Semicarbazone Cleavage: It enables the oxidation of these compounds to their corresponding carbonyl compounds in high yields. []
- Tetrahydropyranylation and Depyranylation of Alcohols: It efficiently catalyzes both the protection and deprotection of alcohols using tetrahydropyran. []
- Thioacetalization of Aldehydes: It selectively promotes the formation of cyclic dithioacetals from aldehydes. []
- Conversion of Aldehydes to Geminal Diacetates and Cyanoacetates: It catalyzes the conversion of aldehydes to 1,1-diacetates using acetic anhydride and to geminal cyanoacetates using a mixture of potassium cyanide and acetic anhydride. []
- Ring Expansion of Aziridines: It mediates the transformation of trans-aziridine-2-carboxylates into cis-2-iminothiazolidines and cis-thiazolidine-2-iminium tetrafluoroborates. []
- Epoxide Ring Opening: It efficiently catalyzes the ring opening of epoxides with amines, demonstrating high chemo-, regio-, and stereoselectivity. This reaction is particularly useful in the synthesis of pharmaceuticals like metoprolol. []
Q2: How does zinc tetrafluoroborate achieve its catalytic activity?
A2: Zinc tetrafluoroborate, being a Lewis acid, acts as an efficient catalyst due to its ability to activate both electrophiles and nucleophiles. This "electrophile-nucleophile dual activation" arises from a combination of coordination, charge-charge interactions, and hydrogen bond formation. [] This dual activation mechanism lowers the activation energy of reactions, enhancing reaction rates and facilitating product formation.
Q3: What are the advantages of using zinc tetrafluoroborate as a catalyst?
A3: Zinc tetrafluoroborate offers several benefits as a catalyst:
- Mild Reaction Conditions: It operates efficiently under mild conditions, often at room temperature, minimizing unwanted side reactions. [, , , ]
- High Selectivity: It exhibits excellent chemo-, regio-, and stereoselectivity in many reactions, leading to the desired product with high purity. [, ]
- High Efficiency: It often promotes reactions with high yields and short reaction times. [, , ]
- Environmental Friendliness: Aqueous solutions of zinc tetrafluoroborate are considered relatively environmentally benign compared to many organic solvents. [, , ]
Q4: Are there any limitations to using zinc tetrafluoroborate as a catalyst?
A4: While generally effective, zinc tetrafluoroborate's catalytic activity can be influenced by factors like substrate steric hindrance, electronic properties of reactants, and solvent choice. Research suggests its effectiveness can vary with different epoxides and amines. []
Q5: How does zinc tetrafluoroborate perform as a flame retardant for cotton fabrics?
A5: Zinc fluoroborate significantly improves the flame retardancy of cotton fabrics. When fabric is impregnated with a 50% zinc fluoroborate solution, the Limiting Oxygen Index (LOI) value increases from 16 for untreated fabric to above 55. This indicates a substantial improvement in the fabric's resistance to ignition and burning. []
Q6: How does zinc tetrafluoroborate affect the crease resistance of cotton fabrics?
A6: Zinc fluoroborate, when used as a catalyst in the treatment of acrylic acid-grafted cotton fabric with tris(1-aziridinyl)phosphine oxide (APO), significantly enhances the fabric's crease recovery in both dry and wet states. This improvement is attributed to APO's reaction with both hydroxyl and carboxyl groups in the fabric. Importantly, this method helps maintain tensile strength, unlike traditional crosslinking methods. []
Q7: What spectroscopic techniques are useful for characterizing zinc tetrafluoroborate?
A7: Several spectroscopic techniques can be employed for characterization:
- FTIR Spectroscopy: Useful for identifying the presence of BF4− anions and studying the coordination environment around the zinc ion. [, ]
- X-ray Diffraction (XRD): Single-crystal XRD can be used to determine the solid-state structure of zinc tetrafluoroborate complexes, providing information about bond lengths, angles, and coordination geometry. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






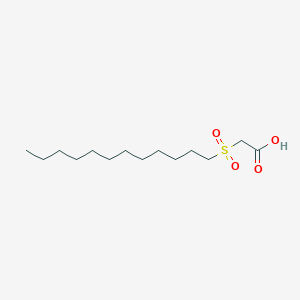
![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
